tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1638772-20-9) is a bicyclic heterocyclic compound featuring a fused oxa-aza [3.2.1] ring system with a tert-butoxycarbonyl (Boc) protecting group at the 3-position nitrogen and a free hydroxyl at the 8-position. With a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, it is supplied as a high-purity research intermediate (typically ≥98% by vendors such as MolCore and Leyan) for pharmaceutical and agrochemical applications.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B11766592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COC(C1)C2O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3
InChIKeyUGUKOAKUOOGHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate: A Boc-Protected Bridged Morpholine Scaffold for Pharmaceutical Research and Synthesis


tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1638772-20-9) is a bicyclic heterocyclic compound featuring a fused oxa-aza [3.2.1] ring system with a tert-butoxycarbonyl (Boc) protecting group at the 3-position nitrogen and a free hydroxyl at the 8-position. With a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, it is supplied as a high-purity research intermediate (typically ≥98% by vendors such as MolCore and Leyan) for pharmaceutical and agrochemical applications . The rigid, three-dimensional scaffold, which incorporates both oxygen and nitrogen heteroatoms, is a privileged motif in medicinal chemistry for exploring biologically relevant chemical space.

Why Generic Substitution Fails for tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate in Multi-Step Synthesis


In-class substitution of this building block is non-trivial because the Boc-protected 3-aza-6-oxa bicyclic framework is a specific regioisomer and functional group constellation that cannot be mimicked by closely related analogs. The free hydroxyl at the 8-position permits late-stage functionalization—such as oxidation, alkylation, or acylation—while the Boc group ensures amine stability under basic conditions and allows acid-mediated deprotection for subsequent diversification [1]. Swapping to the unprotected amine (CAS 1419101-23-7) eliminates the Boc protective strategy and risks undesired amine reactivity; replacing it with the 8-oxo derivative (CAS 1228676-24-1) removes the hydroxyl handle entirely; and using the regioisomeric 8-Boc-6-oxo analog (CAS 1638772-07-2) repositions the reactive sites, fundamentally altering synthetic and biological outcomes.

Quantitative Differentiation Guide for tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate Against Key Structural Analogs


Purity Specification: 98% Target Compound vs. ≥95% Unprotected or Oxidized Analogs

The target compound is offered at a minimum purity of 98% (MolCore, Leyan) , compared to the 95% minimum purity specification commonly reported for the unprotected analog 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1419101-23-7) and the 8-oxo derivative (CAS 1228676-24-1) . A 3% absolute purity difference, while seemingly modest, corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is significant for multi-step synthesis where impurities propagate and affect yield and purity of downstream intermediates.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Regioisomeric Differentiation: 3-Boc-6-oxa vs. 8-Boc-6-oxo Scaffold Impacts Synthetic Diversification Pathways

The target compound (3-Boc-6-oxa-8-hydroxy) is regioisomerically distinct from the closely related tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1638772-07-2), which features the Boc group on the 8-nitrogen and a carbonyl at the 6-position instead of an oxygen [1]. The 3-aza-6-oxa arrangement in the target compound places the basic nitrogen within the bridging ring system, influencing both the electronic environment and the three-dimensional vector of substituents emerging from the scaffold. This regioisomeric switch alters the calculated topological polar surface area (tPSA) and hydrogen-bond donor/acceptor count, which directly impacts solubility, permeability, and target engagement in biological screening [2].

Drug Discovery Scaffold Design Parallel Synthesis

Functional Handle Orthogonality: Boc-Amine and Free 8-Hydroxyl Enable Sequential Diversification Not Possible with 8-Oxo or Unprotected Analogs

The target compound uniquely combines an acid-labile Boc-protected amine with a free, nucleophilic 8-hydroxyl group . In contrast, the 8-oxo analog (CAS 1228676-24-1) lacks a hydroxyl handle and precludes hydroxyl-directed functionalization; the unprotected amine analog (CAS 1419101-23-7) requires additional protection steps before selective hydroxyl modification can be performed . The Boc group is quantitatively cleaved under standard conditions (e.g., TFA/CH₂Cl₂, typically >95% yield), while the hydroxyl remains available for independent transformation [1]. This orthogonal protection strategy is not accessible with the 8,8-dihydroxy derivative (CAS 2708284-09-5), which introduces an additional reactive site and complicates chemoselective synthesis.

Late-Stage Functionalization Protecting Group Strategy Medicinal Chemistry

Stereochemical Identity: Endo/Exo Configuration Affects Downstream Pharmacophore Geometry

The target compound (CAS 1638772-20-9) is specified without explicit stereochemical designation, suggesting it is supplied as a racemic mixture or a specific stereoisomer. In contrast, the related compound CAS 1228676-24-1 is explicitly designated as '(1S,5S,8S)-rel' indicating a defined relative stereochemistry . The endo-8-hydroxy isomer (CAS 1408075-25-1) and exo-8-hydroxy isomer (CAS 1408076-41-4) are also commercially available as distinct products . The 8-hydroxy group orientation (endo vs. exo) alters the spatial presentation of subsequent substituents, which can critically impact biological target binding. In related 8-azabicyclo[3.2.1]octane systems, endo vs. exo configuration has been shown to affect monoamine transporter inhibitory activity by orders of magnitude .

Stereochemistry Conformational Analysis Drug Design

Optimal Research and Industrial Application Scenarios for tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate


Parallel Library Synthesis Requiring Orthogonal Protecting Group Strategy

Medicinal chemistry teams synthesizing compound libraries via sequential diversification can leverage the Boc-amine and free 8-hydroxyl handles as orthogonal reaction sites . De novo synthesis with the unprotected amine or 8-oxo analog necessitates additional protection/deprotection steps, increasing synthetic step count and reducing overall efficiency. The target compound's 98% purity ensures that byproduct contamination from the starting material is minimized during parallel synthesis.

Regioisomer-Specific SAR Exploration in Bridged Heterocyclic Scaffolds

Drug discovery programs exploring 3-aza-6-oxa bridged bicyclic scaffolds for biological targets benefit from the defined regioisomerism of this compound, which positions the basic nitrogen within the bridging ring . SAR studies using this scaffold have been linked to N-acylethanolamine acid amidase (NAAA) inhibition, where related azabicyclic compounds demonstrated low nanomolar inhibitory activity (IC₅₀ = 0.042 μM) [1]. Using the 8-Boc-6-oxo regioisomer would explore a different chemical space and cannot substitute for the 3-aza-6-oxa architecture.

Late-Stage Functionalization in Complex Target Synthesis

The free 8-hydroxyl group allows late-stage diversification such as oxidation to the ketone, Mitsunobu reactions, or esterification without disturbing the Boc-protected amine . This capability is absent in the 8-oxo derivative (CAS 1228676-24-1), which already bears a carbonyl and limits functional group interconversion options.

Chiral Pool or Stereochemical Probe Synthesis

When stereochemical integrity at the C8 position is critical, researchers can select between this racemic/scalemic building block and the explicitly defined (1S,5S,8S)-rel isomer (CAS 1228676-24-1) or the separated endo/exo isomers . This flexibility allows initial SAR exploration with the racemate followed by chiral resolution or asymmetric synthesis for advanced leads, where endo vs. exo configuration can alter biological potency by >10-fold based on class-level evidence .

Quote Request

Request a Quote for tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.